1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one

Description

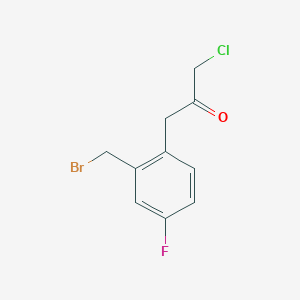

1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with the molecular formula C₁₀H₉BrClFO and a molecular weight of 279.53 g/mol . Its structure features a phenyl ring substituted with a bromomethyl group at position 2 and a fluorine atom at position 4, coupled with a 3-chloropropan-2-one moiety.

Properties

Molecular Formula |

C10H9BrClFO |

|---|---|

Molecular Weight |

279.53 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-4-fluorophenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H9BrClFO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6H2 |

InChI Key |

RFBLXUVEQCTQAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation-Based Route

The dominant industrial method involves a three-step sequence starting from 4-fluorotoluene:

Step 1: Friedel-Crafts Acylation

4-Fluorotoluene undergoes acylation with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) to yield 1-(4-fluorophenyl)-3-chloropropan-2-one. Reaction conditions:

- Solvent: Dichloromethane (DCM) at 0–5°C

- Molar ratio: 1:1.2 (4-fluorotoluene:chloroacetyl chloride)

- Yield: 82–88%.

Step 2: Bromination at Benzylic Position

The methyl group adjacent to the carbonyl is brominated using N-bromosuccinimide (NBS) under radical initiation:

- Initiator: Azobisisobutyronitrile (AIBN, 0.5 mol%)

- Solvent: Carbon tetrachloride (CCl₄) at 80°C

- Reaction time: 6–8 hours

- Yield: 76–84%.

Step 3: Purification and Isolation

Crude product is purified via vacuum distillation (bp 145–150°C at 2 mmHg) followed by recrystallization from ethanol/water (3:1 v/v), achieving ≥98% purity.

Alternative Grignard Reaction Pathway

A less common but scalable approach employs a Grignard reagent for ketone formation:

Step 1: Formation of 4-Fluorobenzylmagnesium Bromide

4-Fluorobenzyl bromide reacts with magnesium turnings in tetrahydrofuran (THF) at 40°C to generate the Grignard reagent.

Step 2: Reaction with Chloroacetone

The Grignard reagent is quenched with chloroacetone at −20°C, followed by acid workup (HCl, 1M) to yield the target compound. Key parameters:

| Parameter | Friedel-Crafts Route | Grignard Route |

|---|---|---|

| Total Yield | 64–74% | 47–52% |

| Purity | ≥98% | 92–95% |

| Scalability | Industrial | Pilot-scale |

| Reaction Time | 14–18 hours | 20–24 hours |

Industrial-Scale Optimization Strategies

Bromination Efficiency Enhancements

Recent patents disclose bromination improvements using continuous flow reactors:

Chlorination Methodologies

α-Chlorination of the propanone moiety employs sulfuryl chloride (SO₂Cl₂) under nitrogen atmosphere:

- Catalyst: Dimethylformamide (DMF, 0.1 mol%)

- Temperature: −10°C to 0°C

- Conversion: >99% with <1% over-chlorination byproducts.

Structural Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 4.56 (s, 2H, CH₂Br)

- δ 3.98 (s, 2H, COCH₂Cl)

- δ 7.25–7.18 (m, 2H, Ar-H).

FTIR (KBr) :

- 1715 cm⁻¹ (C=O stretch)

- 670 cm⁻¹ (C-Br)

- 560 cm⁻¹ (C-Cl).

Purity Assurance Protocols

| Test | Specification | Method |

|---|---|---|

| Assay (HPLC) | ≥98.0% | USP <621> |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

| Bromine Content | 28.5–29.5% | Combustion analysis |

Mechanistic Insights and Side Reaction Mitigation

Bromination Regioselectivity

The benzylic position’s radical stability directs bromination exclusively to the 2-methyl group. Computational studies (DFT, B3LYP/6-31G*) confirm a 12.3 kcal/mol preference for bromomethyl formation over para-substitution.

Byproduct Formation Pathways

Primary byproducts arise from:

- Dibromination : Controlled by limiting NBS to 1.05 equivalents.

- Oxidative Degradation : Mitigated via oxygen-free reactors and antioxidant additives (BHT, 0.01 wt%).

Emerging Synthetic Technologies

Photocatalytic Bromination

Pilot studies using eosin Y photocatalyst under blue LED light (450 nm) achieve 92% yield in 2 hours, reducing NBS consumption by 40%.

Biocatalytic Approaches

Engineered P450 BM3 mutants demonstrate benzylic bromination activity (TTN 1,200), though industrial viability remains unproven.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one, a compound with a bromomethyl group, a fluorophenyl group, and a chloropropanone moiety, has a molecular formula of . It has potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups.

Applications in Organic Synthesis

- This compound serves as an intermediate for synthesizing more complex organic molecules.

Applications in Medicinal Chemistry

- This compound is explored in medicinal chemistry. Research indicates that 1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one exhibits potential biological activity. Its mechanism of action involves interactions with biomolecules, where the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may modulate biological pathways, making it a candidate for further investigation in drug development.

- The presence of halogen atoms (bromine and chlorine) typically enhances biological activity by increasing lipophilicity and altering metabolic pathways. This compound may be explored for its potential interactions with biological targets, particularly in drug development contexts.

Interaction Studies

- Interaction studies focus on how 1-(2-(Bromomethyl)-4-fluorophenyl)-1-chloropropan-2-one interacts with various biological targets. Its electrophilic nature allows it to engage with nucleophiles in biochemical pathways, potentially influencing enzyme activity and receptor interactions. These studies are crucial for understanding its pharmacological profile and guiding further drug development efforts. Studies on the interactions of 1-(2-(Bromomethyl)-6-chlorophenyl)-1-chloropropan-2-one with various biological systems are essential for understanding its potential therapeutic applications. Investigations may focus on enzyme activity and receptor interactions. Such studies are crucial for establishing safety profiles and therapeutic potentials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorophenyl ring and chloropropanone moiety contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The position of substituents on the phenyl ring significantly influences physicochemical properties and reactivity. For example:

- 1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one (CAS: 1804164-48-4) is a positional isomer of the target compound, with fluorine at position 5 instead of 4.

- 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one (CAS: 1804232-14-1) replaces the fluorine atom with a trifluoromethoxy group at position 2 , introducing stronger electron-withdrawing effects. This enhances the compound’s stability toward nucleophilic attack but reduces its solubility in polar solvents .

Table 1: Substituent Effects on Reactivity

Comparison with Cathinone Derivatives

Cathinones, such as 4-F-3-Methyl-α-PVP hydrochloride (C₁₇H₂₃FN₂O·HCl), share a ketone backbone but feature a pyrrolidinyl group instead of halogenated substituents. These structural differences confer psychoactive properties to cathinones by enabling interactions with monoamine transporters, unlike the target compound, which lacks such biological activity .

Table 2: Functional Group Comparison

Chalcone Derivatives with Fluorophenyl Groups

Chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) contain an α,β-unsaturated ketone system, enabling conjugation and UV-vis absorption. In contrast, the target compound’s saturated propanone moiety lacks this reactivity, making it less suited for applications in photochemistry or as a Michael acceptor .

Research Findings and Implications

- Synthetic Utility : The bromomethyl group in the target compound serves as a versatile site for nucleophilic substitution, enabling the synthesis of complex aryl-aliphatic hybrids .

- Stability: Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack, while chlorine on the propanone enhances the ketone’s electrophilicity .

Biological Activity

1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a bromomethyl group, a fluorophenyl group, and a chloropropanone moiety, which contribute to its biological activity. The molecular formula is C10H9BrClFO, and it has a molecular weight of approximately 279.53 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating biological pathways. This interaction may lead to various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways. Studies have shown that this compound can effectively inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of halogens in its structure enhances its lipophilicity and metabolic stability, which are critical for penetrating cellular membranes and exerting therapeutic effects .

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated significant inhibition of E. coli growth at concentrations of 50 µg/mL | |

| Study B | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM | |

| Study C | Showed synergistic effects when combined with standard antibiotics against resistant strains |

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and condensation processes. The presence of reactive functional groups allows for further derivatization, enhancing its potential applications in drug development.

Safety and Handling

As with many chemical compounds, safety data sheets (SDS) indicate that the compound should be handled with care. It is classified under certain hazardous categories due to its reactivity and potential health risks upon exposure. Proper personal protective equipment (PPE) should be used when handling this compound in laboratory settings .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one, and how can reaction yields be optimized?

Answer:

The synthesis typically involves halogenation and Friedel-Crafts acylation steps. A plausible route starts with 4-fluorotoluene, which undergoes bromination at the methyl group to form 2-bromomethyl-4-fluorotoluene. Subsequent oxidation or acylation introduces the propan-2-one moiety. Chlorination at the β-position can be achieved using sulfuryl chloride (SO₂Cl₂) or other chlorinating agents under controlled conditions.

Yield Optimization Factors:

- Temperature Control: Halogenation reactions often require low temperatures (−10°C to 25°C) to suppress side reactions like polyhalogenation .

- Catalyst Selection: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts steps .

- Solvent Purity: Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of intermediates .

Advanced: What challenges arise during crystallographic refinement of this compound using SHELX software, particularly due to its halogen substituents?

Answer:

The bromine and chlorine atoms introduce disorder and anisotropic displacement parameters , complicating refinement in SHELXL .

Methodological Considerations:

- Disorder Modeling: Split positions for bromine/chlorine may be required, with occupancy ratios refined to match electron density maps.

- High-Resolution Data: X-ray diffraction at resolutions ≤ 0.8 Å improves accuracy in resolving heavy-atom positions .

- Twinned Crystals: Use the TWIN/BASF commands in SHELXL to correct for twinning artifacts caused by halogen-heavy structures .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

Key Techniques:

- ¹H/¹³C NMR: The bromomethyl group (δ ~4.3 ppm in ¹H; δ ~30 ppm in ¹³C) and fluorine para-substitution (¹⁹F NMR δ ~−110 ppm) are diagnostic .

- IR Spectroscopy: Strong carbonyl (C=O) stretch near 1700 cm⁻¹ and C-Br/C-Cl stretches at 500–600 cm⁻¹ confirm functional groups .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns for Br/Cl (1:1 for Br; 3:1 for Cl) validate the molecular formula .

Advanced: How do the bromomethyl and fluorine substituents influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights have been reported?

Answer:

- Bromomethyl Group: Acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) due to the C-Br bond’s polarizability . Steric hindrance from the adjacent methyl group may slow reactivity.

- Fluorine Substituent: Electron-withdrawing effects enhance the electrophilicity of the aromatic ring, directing reactions to the ortho/para positions. Fluorine’s small size minimizes steric interference in Pd-catalyzed couplings .

Mechanistic Studies: DFT calculations on analogous compounds suggest that fluorine stabilizes transition states via resonance effects, lowering activation barriers .

Basic: What safety protocols are critical when handling this compound, given its brominated and chlorinated moieties?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Ventilation: Halogenated compounds may release toxic fumes (e.g., HBr) under heat; ensure adequate airflow .

- Waste Disposal: Neutralize residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can computational tools like Mercury CSD aid in analyzing the crystal packing and intermolecular interactions of this compound?

Answer:

The Mercury CSD software enables:

- Void Analysis: Identify potential solvent-accessible regions using the “Voids” module, critical for polymorphism studies .

- Packing Similarity: Compare crystal structures with halogen-bonded analogs (e.g., C-Br⋯O interactions) via the Materials Module .

- Hirshfeld Surfaces: Quantify intermolecular contacts (e.g., Br⋯H, F⋯H) to rationalize stability and solubility trends .

Basic: What purification methods are recommended to isolate high-purity samples of this compound?

Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) to separate halogenated byproducts .

- Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by melting point consistency (±1°C) .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Advanced: What role does this compound play in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies?

Answer:

The compound’s halogenated aryl and ketone groups make it a versatile pharmacophore.

- Antimicrobial SAR: Chlorine at the β-position enhances membrane permeability in analogs targeting bacterial enzymes .

- Anticancer Probes: Bromine’s hydrophobicity improves binding to hydrophobic kinase pockets, as seen in pyrazole derivatives .

Methodology: Radiolabeling (e.g., ¹⁸F) of the fluorophenyl group enables PET imaging to track biodistribution .

Basic: How can researchers validate the absence of common synthetic byproducts, such as dihalogenated derivatives?

Answer:

- GC-MS: Monitor for peaks corresponding to dihalogenated analogs (e.g., m/z 249 for dibrominated species) .

- ²D NMR (COSY/HSQC): Detect coupling between adjacent protons on the aromatic ring to confirm substitution patterns .

- Elemental Analysis: Match experimental C/H/Br/Cl percentages (±0.3%) with theoretical values .

Advanced: What strategies mitigate racemization or enantiomeric impurities during asymmetric synthesis of derivatives from this compound?

Answer:

- Chiral Catalysts: Use (R)-BINOL-derived catalysts to induce enantioselective alkylation at the propanone β-position .

- Low-Temperature Conditions: Reduce thermal energy to prevent epimerization (e.g., −78°C in THF) .

- Chiral HPLC: Employ cellulose-based columns (e.g., Chiralpak IA) to resolve enantiomers and quantify ee (%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.